molecular formula C11H9BrN2O B2979091 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile CAS No. 213978-36-0

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Cat. No. B2979091
Key on ui cas rn: 213978-36-0
M. Wt: 265.11
InChI Key: WPIZASJVDDJWKA-UHFFFAOYSA-N
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Patent
US05986107

Procedure details

2,4-Dibromobutyryl bromide (BBBB, 12.13 g, 0.039 mole) was added via an addition funnel to a cold (5° C.), well stirred slurry of 4-aminobenzonitrile (4-ABN, 4.0 g, 0.034 mole), Na3PO4 (3.05 g, 0.019 mole) and acetonitrile (42 mL) while maintaining a temperature below 30° C. during the addition. The addition funnel was rinsed with acetonitrile (2 mL). Upon completion of the coupling (determined by LC), K2CO3 (9.36 g, 0.069 mole) was added via an addition funnel while maintaining the reaction temperature below 30° C. Upon completion of the reaction (determined by LC), the slurry was filtered. The flask and the cake were washed with acetonitrile (40 mL). The filtrate and the wash were combined to afford a solution of 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile in acetonitrile. Qualitative LC analysis showed the product with 96.1 area % purity.
Quantity
12.13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
9.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7]Br)[C:3](Br)=[O:4].[NH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Br:1][CH:2]1[CH2:6][CH2:7][N:9]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[C:3]1=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.13 g
Type
reactant
Smiles
BrC(C(=O)Br)CCBr
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Na3PO4
Quantity
3.05 g
Type
reactant
Smiles
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 30° C.
ADDITION
Type
ADDITION
Details
during the addition
WASH
Type
WASH
Details
The addition funnel was rinsed with acetonitrile (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction (determined by LC)
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The flask and the cake were washed with acetonitrile (40 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1C(N(CC1)C1=CC=C(C#N)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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